5-(ピペリジンメチル)-2-チオキソ-2,3-ジヒドロ-4(1H)-ピリミジノン

説明

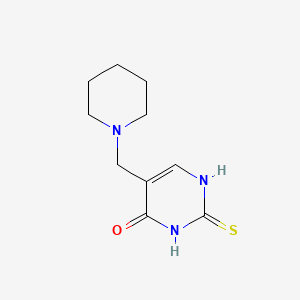

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidinone and piperidine moieties

科学的研究の応用

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities and interactions with biological targets.

Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development.

Industry: The compound may be used in various industrial processes, including the production of specialty chemicals.

作用機序

Target of Action

The primary targets of 5-(Piperidinomethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects

Biochemical Pathways

Piperidine derivatives are known to participate in a variety of biochemical reactions, but the specific pathways influenced by this compound would need to be identified through further study .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with piperidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a pyrimidinone derivative with a piperidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

化学反応の分析

Types of Reactions

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

類似化合物との比較

Similar Compounds

Similar compounds include other pyrimidinone derivatives and piperidine-containing compounds. Examples include:

- 4(1H)-Pyrimidinone derivatives with different substituents.

- Piperidine derivatives with various functional groups.

Uniqueness

The uniqueness of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of pyrimidinone and piperidine moieties, which may confer unique chemical and biological properties not found in other similar compounds.

生物活性

5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of thioxopyrimidinones, which have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 5-(Piperidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is . The compound features a piperidine ring, which is known for its role in enhancing biological activity through structural modifications.

1. Myeloperoxidase Inhibition

One of the significant biological activities of this compound is its ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress in tissues. The inhibition of MPO can potentially lead to therapeutic effects in conditions like cardiovascular diseases and acute coronary syndrome .

2. Antimicrobial Activity

Research indicates that derivatives of thioxopyrimidinones exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or function .

3. Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar thioxopyrimidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research has demonstrated that these compounds can affect cell cycle progression and promote cell death in different cancer cell lines .

4. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Study 1: Myeloperoxidase Inhibition

In a study focusing on the anti-inflammatory effects of thioxopyrimidinones, it was found that specific derivatives significantly reduced MPO activity in vitro, leading to decreased oxidative damage markers in endothelial cells exposed to inflammatory stimuli. This suggests a promising avenue for cardiovascular protection .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested various thioxopyrimidinone derivatives against a panel of bacterial pathogens. The results indicated that certain modifications to the piperidine moiety enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL against resistant strains .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

5-(piperidin-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNGXJJCRHNOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202595 | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-84-0 | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5424-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-piperidinylmethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。